molecular formula C18H16BrN3O3 B11337074 2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11337074
M. Wt: 402.2 g/mol
InChI Key: KAXGUSBZHYBAFC-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a bromine atom, an ethoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to introduce the bromine atom. This can be achieved using N-bromosuccinimide (NBS) under radical conditions . The next step involves the formation of the oxadiazole ring, which can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the ethoxy group and the oxadiazole ring, which are not commonly found together in similar compounds. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

2-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16BrN3O3/c1-3-24-15-9-8-12(10-11(15)2)16-17(22-25-21-16)20-18(23)13-6-4-5-7-14(13)19/h4-10H,3H2,1-2H3,(H,20,22,23)

InChI Key

KAXGUSBZHYBAFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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